

TYRA-200: A Technical Deep Dive into its Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TYRA-200 is an investigational, orally bioavailable small-molecule inhibitor targeting Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1] Developed by Tyra Biosciences, this next-generation covalent inhibitor was engineered to address the significant clinical challenge of acquired resistance to existing FGFR-targeted therapies, particularly in cancers driven by FGFR2 alterations.[2][3] This document provides a comprehensive technical overview of the mechanism of action of **TYRA-200**, supported by preclinical data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Potent and Selective FGFR Inhibition

TYRA-200 exerts its anti-neoplastic activity through the targeted inhibition of the FGFR family of receptor tyrosine kinases. FGFRs are key regulators of cellular processes including proliferation, differentiation, and survival.[3] In a variety of malignancies, genetic alterations such as gene fusions, amplifications, and activating mutations in FGFRs can lead to oncogenic signaling and tumor growth.[3]

TYRA-200 was designed using a structure-based approach to potently and selectively inhibit FGFR1, 2, and 3, while sparing FGFR4.[4] This selectivity is crucial for minimizing off-target



effects. The primary therapeutic rationale for **TYRA-200** is its robust activity against wild-type FGFR2 and a broad spectrum of clinically observed resistance mutations that render first-generation FGFR inhibitors ineffective.[3][4]

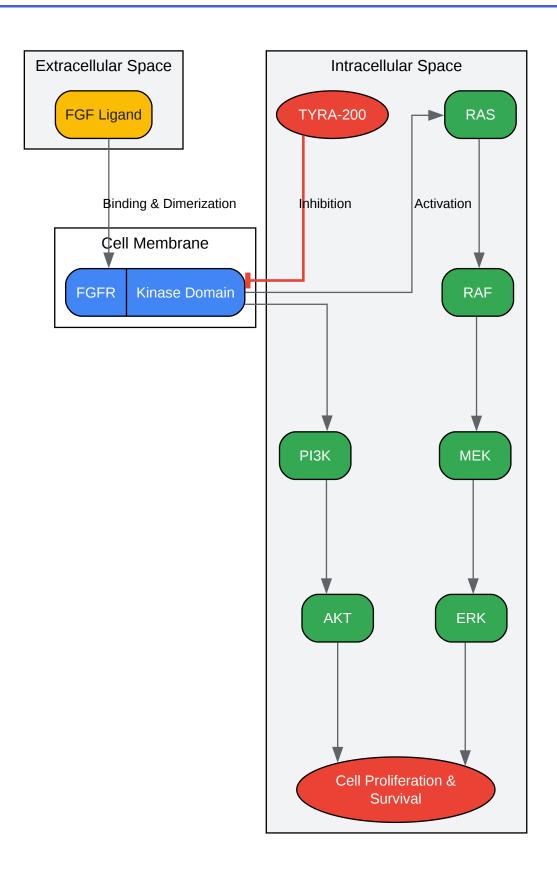
Overcoming Acquired Resistance

A major limitation of current approved pan-FGFR inhibitors is the emergence of on-target resistance mutations within the FGFR2 kinase domain.[3] These mutations often occur at the "gatekeeper" residue (e.g., V565F/L) or in the "molecular brake" region (e.g., N550K).[3][5] **TYRA-200** was specifically designed to maintain potent inhibitory activity against these and other resistance mutations, offering a potential new line of therapy for patients who have progressed on prior FGFR-targeted treatments.[4][5]

Signaling Pathway and TYRA-200's Point of Intervention

The diagram below illustrates the canonical FGF/FGFR signaling pathway and the inhibitory action of **TYRA-200**. Upon binding of Fibroblast Growth Factor (FGF) ligands, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling through pathways such as RAS-MAPK and PI3K-AKT, which ultimately drive cell proliferation and survival. **TYRA-200** blocks the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and subsequent downstream signaling.





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Caption: FGF/FGFR Signaling Pathway and TYRA-200 Inhibition.



Quantitative Data Summary

The preclinical efficacy of **TYRA-200** has been demonstrated through various enzymatic and cell-based assays. The following tables summarize the key quantitative findings.

Table 1: Enzymatic Inhibition (IC50, nM)

Target	IC50 (nM)	Relative Potency
FGFR2	0.47	1.0x
FGFR3	0.66	1.4x
FGFR1	1.8	3.8x
FGFR4	30.5	65x
GSK3α	35.6	76x
Data from in vitro enzymatic		

Data from in vitro enzymatic assays.[4]

Table 2: Cellular Activity Against FGFR2 Alterations (IC50, nM)



Cell Line	FGFR2 Alteration	TYRA-200 IC50 (nM)
Ba/F3	Wild-Type FGFR2	3.0
Ba/F3	FGFR2 K660N	27
Ba/F3	FGFR2 K660E	Not specified
Ba/F3	FGFR2 V565F (Gatekeeper)	27
Ba/F3	FGFR2 V565L (Gatekeeper)	Not specified
Ba/F3	FGFR2 N540K	Not specified
SNU-16	FGFR2 Amplification	9.7
AN3CA	FGFR2 Amplification, N550K (Molecular Brake)	11
Data from cell viability assays. [5]		

Experimental Protocols

The following sections detail the methodologies used in the preclinical evaluation of **TYRA-200**, based on publicly available information.

Enzymatic Assays

- Objective: To determine the half-maximal inhibitory concentration (IC50) of TYRA-200 against various kinases.
- Methodology: Enzymatic IC50 measurements were conducted by Reaction Biology Corp.
 Purified enzymes for FGFR1, FGFR2, FGFR3, FGFR4, and GSK3α were used. All
 experiments were performed under identical conditions and tested in duplicate.[4] Specific
 buffer conditions, substrate concentrations, and detection methods are proprietary to the
 contract research organization.

Cell Viability Assays



- Objective: To assess the effect of TYRA-200 on the viability of cancer cell lines with various FGFR2 alterations.
- · Methodology:
 - Cells (e.g., Ba/F3, SNU-16, AN3CA) were seeded in appropriate multi-well plates.
 - After a period of cell adherence and growth, cells were treated with a dose range of TYRA-200.
 - The duration of treatment was cell-line dependent, ranging from 72 to 120 hours.
 - Cell viability was quantified using the CellTiter-Glo® 2.0 Assay (Promega).
 - IC50 values were calculated from dose-response curves, with values averaged from three independent experiments.[4]

Downstream Signaling Analysis

- Objective: To confirm that TYRA-200 inhibits FGFR2-mediated downstream signaling.
- Methodology:
 - SNU-16 cells were plated and allowed to reach approximately 60-70% confluency overnight.
 - Cells were then treated with either vehicle, 100 nM AZD4547 (a comparator FGFR inhibitor), or 100 nM TYRA-200 for 24 hours.
 - For protein analysis, cells were treated with 50 nM of the compound for 2 hours.
 - Protein detection and quantification were performed via capillary electrophoresis using the Simple Western Jess™ system.[4] Specific antibodies used for the detection of phosphorylated and total signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT) were not specified in the available literature.

RNA Sequencing



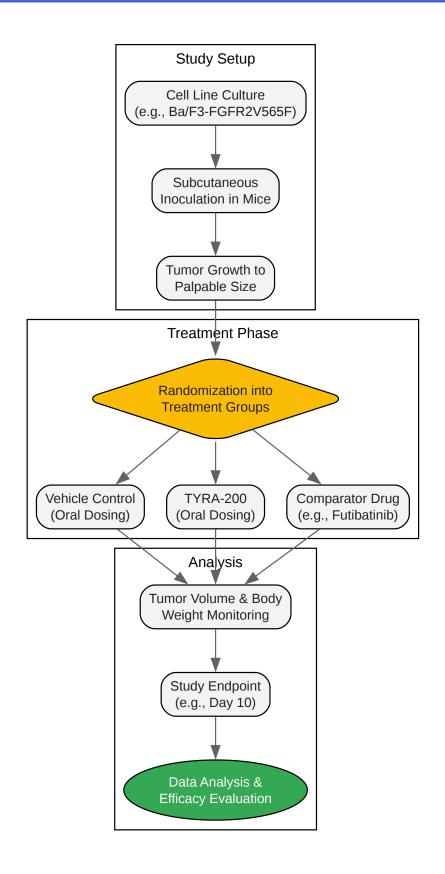
- Objective: To identify potential biomarkers of TYRA-200 activity.
- · Methodology:
 - SNU-16 cells were treated with vehicle, 100 nM AZD4547, or 100 nM TYRA-200 for 24 hours.
 - Following treatment, cells were collected for RNA extraction.
 - RNA sequencing analysis was performed.[4] Detailed information regarding library preparation, sequencing platform, and bioinformatic analysis pipeline is not publicly available.

In Vivo Xenograft Models

- Objective: To evaluate the anti-tumor efficacy of **TYRA-200** in a living organism.
- · Methodology:
 - Mouse xenograft models were established by inoculating mice with either Ba/F3 cells expressing the FGFR2 V565F gatekeeper mutation or AN3CA cells (FGFR2 amplification and N550K mutation).
 - Once tumors were established, mice were treated orally with either vehicle, TYRA-200 (e.g., 10 and 15 mg/kg b.i.d.), or a comparator drug like futibatinib (e.g., 15 mg/kg q.d.).[5]
 - Tumor volume was monitored over the course of the 10-day study period.[5] The specific mouse strain, number of cells injected, and detailed tumor measurement protocols were not specified.

The workflow for a typical in vivo efficacy study is depicted below.





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Caption: Generalized Workflow for In Vivo Xenograft Efficacy Studies.



Clinical Development

TYRA-200 is currently being evaluated in a Phase 1 clinical trial, SURF201 (NCT06160752).[6] This multi-center, open-label study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of **TYRA-200** in patients with advanced solid tumors harboring activating FGFR2 gene alterations, including intrahepatic cholangiocarcinoma.[6] The trial is enrolling patients who have previously been treated and have developed resistance to other FGFR inhibitors.

Conclusion

TYRA-200 is a potent, selective, and orally bioavailable FGFR1/2/3 inhibitor designed to overcome the limitations of existing FGFR-targeted therapies. Its core mechanism of action centers on the robust inhibition of wild-type FGFR2 and, critically, a wide range of clinically relevant resistance mutations. Preclinical data demonstrate significant enzymatic and cellular potency, leading to the inhibition of downstream signaling and dose-dependent tumor regression in in vivo models. The ongoing clinical evaluation of **TYRA-200** will be crucial in determining its therapeutic potential for patients with FGFR-driven cancers who have exhausted other treatment options.

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